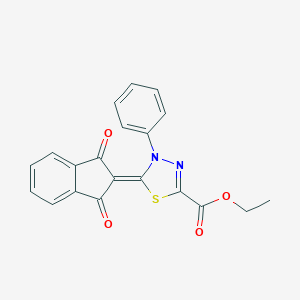![molecular formula C24H19N3OS2 B283136 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283136.png)
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as DPTTS, is a novel heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. DPTTS is a spirocyclic compound that contains a triaza core and two phenyl rings. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to induce apoptosis (programmed cell death) by activating the caspase pathway. In microbial and fungal cells, 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to disrupt the cell membrane and inhibit the growth of these organisms.
Biochemical and Physiological Effects:
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and antifungal activity. In vitro studies have shown that 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.
実験室実験の利点と制限
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it exhibits a broad range of biological activity, making it a versatile tool for studying various biological processes. However, one limitation is that 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is relatively unstable and can decompose over time, making it difficult to store and handle. Another limitation is that the mechanism of action of 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One direction is to study its potential applications in materials science, including the synthesis of new materials with unique properties. Another direction is to study its potential applications in catalysis, including the synthesis of new catalysts with high activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one and its potential applications in medicinal chemistry.
合成法
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been synthesized using different methods, including the reaction of 1,2-dithiolane with 1,3-diphenylpropenone in the presence of triethylamine, and the reaction of 1,2-dithiolane with 1,3-diphenylpropenone in the presence of sodium hydride. The yield of 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one using these methods was reported to be around 50-60%. Other methods include the reaction of 1,2-dithiolane with 1,3-diphenyl-2-propen-1-one in the presence of sodium hydride and the reaction of 1,2-dithiolane with 1,3-diphenylpropenone in the presence of potassium carbonate. The purity of the synthesized 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one was confirmed using various spectroscopic techniques, including NMR and IR.
科学的研究の応用
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to exhibit anticancer, antimicrobial, and antifungal activity. In materials science, 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been used as a building block for the synthesis of new materials with potential applications in organic electronics and optoelectronics. In catalysis, 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been used as a ligand for the synthesis of new catalysts with potential applications in organic synthesis.
特性
分子式 |
C24H19N3OS2 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
4,9-diphenyl-2-[(E)-2-phenylethenyl]-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C24H19N3OS2/c28-23-18-29-24(26(23)20-12-6-2-7-13-20)27(21-14-8-3-9-15-21)25-22(30-24)17-16-19-10-4-1-5-11-19/h1-17H,18H2/b17-16+ |
InChIキー |
AXFALCCTGMJPEO-WUKNDPDISA-N |
異性体SMILES |
C1C(=O)N(C2(S1)N(N=C(S2)/C=C/C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1C(=O)N(C2(S1)N(N=C(S2)C=CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1C(=O)N(C2(S1)N(N=C(S2)C=CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283053.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283055.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283056.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283058.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283059.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
![3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283066.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)

![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)